molecular formula C10H7F3N2O B11878731 5-methyl-7-(trifluoromethyl)-1H-1,8-naphthyridin-2-one CAS No. 56098-07-8

5-methyl-7-(trifluoromethyl)-1H-1,8-naphthyridin-2-one

Cat. No.: B11878731
CAS No.: 56098-07-8
M. Wt: 228.17 g/mol
InChI Key: PGGDIQYVEOLFSQ-UHFFFAOYSA-N
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Description

5-methyl-7-(trifluoromethyl)-1H-1,8-naphthyridin-2-one: is a heterocyclic compound that features a naphthyridine core with a methyl group at the 5-position and a trifluoromethyl group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-7-(trifluoromethyl)-1H-1,8-naphthyridin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-cyano-4-methylpyridine with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the desired naphthyridinone compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be employed under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted naphthyridinone derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology: In biological research, 5-methyl-7-(trifluoromethyl)-1H-1,8-naphthyridin-2-one is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of anti-cancer and anti-inflammatory drugs. Its unique structural features contribute to its activity and selectivity towards specific biological targets.

Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 5-methyl-7-(trifluoromethyl)-1H-1,8-naphthyridin-2-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can act as an inhibitor of certain kinases, thereby modulating signaling pathways that are crucial for cell proliferation and survival.

Comparison with Similar Compounds

  • 5-methyl-7-(trifluoromethyl)-1,3-thiazolo[3,2-a]pyrimidin-4-ium perchlorate
  • 7-aryl-5-methyl-2-amino-3-(4′-arylazo)-pyrazolo[1,5-a]pyrimidine
  • 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one

Comparison: Compared to similar compounds, 5-methyl-7-(trifluoromethyl)-1H-1,8-naphthyridin-2-one stands out due to its unique naphthyridine core and the presence of both methyl and trifluoromethyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

56098-07-8

Molecular Formula

C10H7F3N2O

Molecular Weight

228.17 g/mol

IUPAC Name

5-methyl-7-(trifluoromethyl)-1H-1,8-naphthyridin-2-one

InChI

InChI=1S/C10H7F3N2O/c1-5-4-7(10(11,12)13)14-9-6(5)2-3-8(16)15-9/h2-4H,1H3,(H,14,15,16)

InChI Key

PGGDIQYVEOLFSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=O)N2)C(F)(F)F

Origin of Product

United States

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